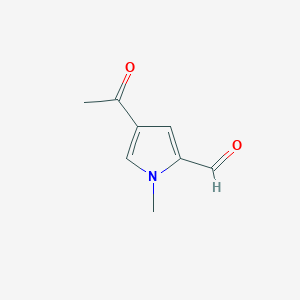

4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde

Übersicht

Beschreibung

4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C8H9NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Wirkmechanismus

Target of Action

It is known that pyrrole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

It is known that pyrrole derivatives interact with their targets and cause changes in the biological system .

Biochemical Pathways

It is known that pyrrole derivatives possess various biological activities, affecting a wide range of biochemical pathways .

Result of Action

It is known that pyrrole derivatives possess various biological activities, which would result in a range of molecular and cellular effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde can be synthesized through a multi-step process. One common method involves the Vilsmeier-Haack reaction, which is followed by a Friedel-Crafts acylation. The Vilsmeier-Haack reaction typically uses dimethylformamide and phosphorus oxychloride to form the formyl group on the pyrrole ring. The subsequent Friedel-Crafts acylation introduces the acetyl group using acetyl chloride and a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar reaction pathways but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

Analyse Chemischer Reaktionen

Types of Reactions

4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 4-Acetyl-1-methyl-1H-pyrrole-2-carboxylic acid.

Reduction: 4-Acetyl-1-methyl-1H-pyrrole-2-methanol.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Acetyl-1H-pyrrole-2-carbaldehyde: Similar structure but lacks the methyl group at the nitrogen atom.

1-Methyl-1H-pyrrole-2-carboxaldehyde: Similar structure but lacks the acetyl group.

Pyrrole-2-carboxaldehyde: Lacks both the acetyl and methyl groups.

Uniqueness

4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde is unique due to the presence of both the acetyl and methyl groups, which confer distinct chemical properties and reactivity.

Biologische Aktivität

4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde (CAS No. 75866-91-0) is an organic compound belonging to the pyrrole family, characterized by its unique structure containing both an acetyl and a methyl group. This compound has gained attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant case studies and research findings.

- Molecular Formula : C8H9NO2

- Molecular Weight : 151.16 g/mol

- Structure : The structure features a pyrrole ring with an aldehyde and an acetyl group, contributing to its reactivity and interaction with biological systems.

This compound exhibits its biological effects through various mechanisms:

- Receptor Binding : As a pyrrole derivative, it interacts with multiple receptors in the body, potentially modulating various signaling pathways.

- Biochemical Pathways : It influences pathways related to cell proliferation, apoptosis, and inflammation, making it a candidate for therapeutic applications .

Antimicrobial Activity

Research has demonstrated that 4-acetyl derivatives exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, including:

- Staphylococcus aureus : MIC values ranging from 3.12 to 12.5 μg/mL.

- Escherichia coli : MIC values between 4.69 to 22.9 µM .

The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. Its action is often linked to:

- Cell Cycle Arrest : The compound may inhibit key kinases involved in cell cycle regulation, thereby preventing cancer cell proliferation .

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, promoting apoptosis in tumor cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines, thus reducing inflammation in various models of disease.

Study on Antimicrobial Activity

In a comparative study of pyrrole derivatives, this compound was evaluated against several pathogens. Results indicated that it exhibited potent activity against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecalis, with significant reductions in bacterial viability observed within hours of treatment .

Cancer Cell Line Studies

In another study focusing on cancer therapeutics, this compound was tested on human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability and increased markers of apoptosis when treated with varying concentrations of the compound .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

4-acetyl-1-methylpyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6(11)7-3-8(5-10)9(2)4-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBXRSMVPDNIEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C(=C1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50506522 | |

| Record name | 4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75866-91-0 | |

| Record name | 4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.